molecular formula C9H7NO3S B582590 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid CAS No. 1243101-05-4

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

Cat. No.: B582590
CAS No.: 1243101-05-4
M. Wt: 209.219
InChI Key: XFDQPDDFFGWKQR-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (CAS: 1243101-05-4) is a thienopyridine derivative characterized by a fused thiophene-pyridine ring system with a ketone group at position 4 and an acetic acid moiety at position 5 (). Its molecular formula is C₉H₇NO₃S, and it serves primarily as a biochemical reagent or synthetic intermediate in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid typically involves the construction of the thieno-pyridine core followed by functionalization at the acetic acid position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno-pyridine ring system. Subsequent steps may include oxidation and acylation reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is explored for its potential use in materials science, such as in the development of organic semiconductors.

Mechanism of Action

The mechanism by which 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

  • Thieno[3,2-c]pyridine core: A sulfur-containing heterocycle fused to a pyridine ring.
  • Acetic acid side chain : Enhances hydrophilicity compared to esterified analogs.

Comparison with Structurally Similar Compounds

Clopidogrel and Its Derivatives

Clopidogrel Hydrogen Sulfate (CAS: 120202-66-6)

  • Structure: Methyl ester of (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid ().
  • Key Differences :
    • Lacks the 4-oxo group present in the target compound.
    • Contains a 2-chlorophenyl substituent critical for antiplatelet activity.
    • Exists as a prodrug requiring hepatic CYP450 activation ().

Clopidogrel Acid (CAS: 144750-42-5)

  • Structure : Hydrolyzed metabolite of clopidogrel, featuring a carboxylic acid group instead of the methyl ester ().
  • Comparison :
    • Shares the acetic acid moiety with the target compound but retains the 2-chlorophenyl group.
    • Lacks the 4-oxo group, reducing polarity compared to the target compound .

2-Oxo Clopidogrel Carboxylic Acid (CAS: 109904-36-1)

  • Structure : Incorporates both the 4-oxo group and 2-chlorophenyl substituent ().
  • Key Distinction : Combines structural elements of the target compound and clopidogrel acid, but its pharmacological role remains unclear .

Vicagrel (CAS: 150322-43-3)

  • Structure: (S)-Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate ().
  • Comparison :
    • Features an acetoxy group instead of the 4-oxo group.
    • Metabolized via carboxylesterase-2 (CES2) rather than CYP450 enzymes, differing from clopidogrel’s activation pathway .

Furo[3,2-c]pyridine Analogs

2-(4-Oxofuro[3,2-c]pyridin-5(4H)-yl)acetic Acid (CAS: 1936329-25-7)

  • Structure : Replaces the thiophene ring with a furan (oxygen-containing heterocycle) ().
  • Impact: Reduced electron density compared to thieno analogs due to oxygen’s electronegativity. Altered metabolic stability and binding interactions .

Degradation Products and Impurities

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

  • Formation : Oxidative degradation product of clopidogrel ().
  • Comparison : Lacks both the acetic acid and 4-oxo groups, resulting in a simpler, less polar structure .

2-(2-Chlorophenyl)-2-oxoacetic Acid

  • Role : Oxidative byproduct of clopidogrel degradation ().
  • Contrast: Aromatic chlorophenyl group distinguishes it from the target compound’s thienopyridine core .

Structural and Functional Analysis

Molecular Properties

Property 2-(4-Oxothieno[...]-acetic Acid Clopidogrel Acid 2-Oxo Clopidogrel Carboxylic Acid
Molecular Weight (g/mol) 209.22 341.83 355.84
Key Functional Groups 4-Oxo, acetic acid Carboxylic acid, Cl-Ph 4-Oxo, carboxylic acid, Cl-Ph
Solubility High (polar) Moderate Moderate
Bioactivity Research reagent Inactive metabolite Undefined

Research Implications

  • Drug Development: The 4-oxo group in the target compound may serve as a precursor for novel thienopyridine derivatives with modified pharmacokinetics.
  • Degradation Studies: Highlights the structural vulnerability of the thienopyridine core under oxidative/hydrolytic conditions ().
  • Biochemical Tools : The acetic acid moiety makes the compound suitable for conjugation or salt formation in analytical reference standards ().

Biological Activity

2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is a heterocyclic compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves constructing the thieno-pyridine core followed by functionalization at the acetic acid position. Common methods include:

  • Cyclization : Using appropriate precursors under acidic or basic conditions to form the thieno-pyridine ring.
  • Oxidation and Acylation : Subsequent reactions to introduce the acetic acid moiety are often performed using oxidizing agents such as potassium permanganate or chromium trioxide .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable efficacy in inhibiting bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. Notably, it has shown effectiveness against several types of cancer cells, including breast and lung cancer cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Its unique structure allows for high specificity in binding to these targets, leading to various biological responses .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted its potential as a new antimicrobial agent in treating infections caused by resistant strains.
  • Anticancer Research : Another research article reported that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The study concluded that it could serve as a scaffold for developing more potent anticancer drugs due to its ability to trigger apoptotic pathways in tumor cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure SimilarityBiological ActivityNotes
Thieno[3,2-c]pyridine DerivativesHighAntimicrobial, AnticancerShares core structure but differs in substituents
Pyridine DerivativesModerateVaries widelyStructural similarities but different reactivity profiles

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid with high yield and purity?

The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-c]pyridine core. Key steps include cyclization of 2-aminothiophene derivatives with appropriate aldehydes under acidic conditions, followed by functionalization of the acetic acid moiety. Reaction parameters such as temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., p-toluenesulfonic acid) must be optimized to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for achieving >95% purity .

Q. How can the purity of this compound be validated during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Use a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Complementary thin-layer chromatography (TLC) with silica gel plates and visualization under UV light can confirm the absence of impurities. Mass spectrometry (ESI-MS) further validates molecular integrity .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl3 resolve the thienopyridine core (δ 6.8–7.5 ppm for aromatic protons) and acetic acid moiety (δ 3.6–4.2 ppm).
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfur-containing groups (C-S at ~650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (±2 ppm error) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the compound degrades under acidic (pH < 3) or oxidative conditions, forming products like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Store at –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis. Regular stability testing via HPLC every 6 months is advised .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard (e.g., d₃-methyl ester analog) provides high sensitivity (LOQ ~1 ng/mL). Solid-phase extraction (C18 cartridges) from plasma or serum, followed by gradient elution (methanol/0.1% formic acid), minimizes matrix interference .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

Racemization at the acetic acid chiral center can be minimized by:

  • Using low-temperature reactions (<0°C) during esterification.
  • Employing chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes).
  • Deuterating labile protons to stabilize the transition state, as demonstrated in deuterated clopidogrel analogs .

Q. What are the primary degradation pathways of this compound under hydrolytic and oxidative stress?

  • Acidic hydrolysis : Cleavage of the thienopyridine ring yields 2-(2-chlorophenyl)-2-oxoacetic acid.
  • Oxidative degradation : Forms 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via ring-opening.
  • Basic conditions : Promote hydrolysis of the acetic acid ester to the free carboxylic acid. Degradation products are separable via preparative TLC (n-hexane/THF, 1:1) and characterized by GC-MS and ¹H NMR .

Q. How can computational modeling identify pharmacophore elements in this compound?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., platelet ADP receptors) highlights the thienopyridine core and carboxylic acid group as critical for binding. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for interaction analysis .

Q. What enzymatic interactions influence the compound’s metabolic profile?

Cytochrome P450 (CYP2C19 and CYP3A4) mediates oxidation of the thienopyridine ring, producing active metabolites. Co-administration with CYP inhibitors (e.g., omeprazole) reduces efficacy, necessitating dose adjustments. In vitro microsomal assays with LC-MS/MS metabolite profiling are recommended for interaction studies .

Q. How does structural modification of the thienopyridine core affect bioactivity?

Comparative studies with analogs (e.g., 5-methyl or 4-chlorophenyl substitutions) show:

  • Increased antiplatelet activity with electron-withdrawing groups (e.g., –F, –Cl) at the 4-position.
  • Reduced cytotoxicity when bulky substituents (e.g., cyclopropyl) are added to the acetic acid chain. Structure-activity relationship (SAR) models using logistic regression validate these trends .

Properties

IUPAC Name

2-(4-oxothieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-10-3-1-7-6(9(10)13)2-4-14-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDQPDDFFGWKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1SC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677493
Record name (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243101-05-4
Record name (4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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